Amino-PEG4-bis-PEG3-methyltetrazine
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Overview
Description
Amino-PEG4-bis-PEG3-methyltetrazine is a complex organic compound that plays a significant role in the field of bioorthogonal chemistry and molecular labeling. This compound is characterized by its unique structure, which includes a tetrazine group, making it highly reactive and suitable for various chemical reactions, particularly the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG4-bis-PEG3-methyltetrazine is synthesized through a multi-step process involving the coupling of polyethylene glycol (PEG) units with methyltetrazine. The synthesis typically involves the following steps:
PEGylation: The initial step involves the attachment of PEG units to an amino group. This is achieved through a reaction with PEG derivatives under controlled conditions.
Tetrazine Introduction: The methyltetrazine group is then introduced through a coupling reaction with the PEGylated intermediate. .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high efficiency and reproducibility, ensuring that the final product meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-bis-PEG3-methyltetrazine primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This is the most significant reaction involving this compound. The tetrazine group reacts with TCO-containing molecules to form stable adducts.
Substitution Reactions: The amino group can participate in substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions
Reagents: Common reagents include TCO derivatives, activating agents, and solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields
Major Products Formed
The major products formed from these reactions are stable adducts resulting from the iEDDA reaction, which are used in various applications such as molecular labeling and bioorthogonal chemistry .
Scientific Research Applications
Amino-PEG4-bis-PEG3-methyltetrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioorthogonal labeling of biomolecules, enabling the study of biological processes in living systems.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized polymers and materials for various industrial applications
Mechanism of Action
The mechanism of action of Amino-PEG4-bis-PEG3-methyltetrazine involves its highly reactive tetrazine group, which undergoes the iEDDA reaction with TCO-containing molecules. This reaction is bioorthogonal, meaning it occurs selectively and rapidly in the presence of other biological molecules without interfering with their functions. The resulting stable adducts are used for molecular labeling and imaging, allowing researchers to study biological processes in real-time .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-methyltetrazine: Similar structure but with fewer PEG units, resulting in different solubility and reactivity properties.
Bis-PEG3-methyltetrazine: Lacks the amino group, limiting its functionalization potential compared to Amino-PEG4-bis-PEG3-methyltetrazine
Uniqueness
This compound stands out due to its combination of multiple PEG units and a reactive tetrazine group, providing enhanced solubility, stability, and reactivity. This makes it particularly suitable for applications in bioorthogonal chemistry and molecular labeling .
Properties
Molecular Formula |
C58H90N14O17 |
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Molecular Weight |
1255.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C58H90N14O17/c1-45-65-69-57(70-66-45)49-7-3-47(4-8-49)41-55(76)62-17-25-82-31-37-86-35-29-80-23-15-60-52(73)11-20-88-43-51(64-54(75)13-19-78-27-33-84-39-40-85-34-28-79-22-14-59)44-89-21-12-53(74)61-16-24-81-30-36-87-38-32-83-26-18-63-56(77)42-48-5-9-50(10-6-48)58-71-67-46(2)68-72-58/h3-10,51H,11-44,59H2,1-2H3,(H,60,73)(H,61,74)(H,62,76)(H,63,77)(H,64,75) |
InChI Key |
HYIIXWYUCXWURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
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